1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid

Kinase hinge binding PARP inhibition Structure-based drug design

Sourcing heterocyclic building blocks with the precise hydrogen-bonding topology required for kinase hinge-binding or PARP catalytic-domain engagement is a persistent bottleneck in med-chem campaigns. 1-(1H-Benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid (CAS 688760-67-0) directly addresses this need: • Free N-H donor (HBD=2) mimics ATP's adenine N-H contact, enabling hinge-binding that N-alkylated or indole analogs cannot achieve. • 4-COOH regioisomer positions amide/ester derivatives for optimal PARP-1 pocket geometry (literature carboxamide IC₅₀: 4.4 nM); the 3-COOH isomer yields divergent trajectories. • Fragment-like metrics (MW 245.28, XLogP3 1.7, TPSA 69.2 Ų, CNS MPO-compliant) support hit-to-lead progression with favorable ADME profiles. • Reactive carboxylic acid handle permits rapid parallel library synthesis via amide coupling or esterification. Supplied at ≥98% purity with full analytical characterization; ambient shipping; standard R&D quantities stocked for immediate dispatch.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
Cat. No. B12277095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C13H15N3O2/c17-12(18)9-5-7-16(8-6-9)13-14-10-3-1-2-4-11(10)15-13/h1-4,9H,5-8H2,(H,14,15)(H,17,18)
InChIKeyFAJDHKFENWYQBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Benzo[d]imidazol-2-yl)piperidine-4-carboxylic Acid – Scaffold and Procurement


1-(1H-Benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid (CAS 688760-67-0) is a heterocyclic building block combining a benzimidazole core with a piperidine carboxylic acid moiety [1]. The free benzimidazole N–H group distinguishes it from N-alkylated congeners, endowing unique hydrogen-bond donor (HBD) capacity (HBD count = 2) alongside a carboxylic acid handle suitable for amide, ester, and isostere elaboration [2]. These features position the compound as a versatile scaffold for medicinal chemistry programs targeting kinases, PARP enzymes, and other pharmacologically relevant protein families.

Interchangeability Risks for 1-(1H-Benzo[d]imidazol-2-yl)piperidine-4-carboxylic Acid Analogs


Closely related benzimidazole-piperidine derivatives are often treated as interchangeable building blocks, yet subtle structural variations drive significant differences in hydrogen-bonding capacity, lipophilicity, and polar surface area. The free N–H benzimidazole donor found in 1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid is critical for hinge-binding interactions in kinase and PARP active sites; N-methylation or indole replacement abolishes this key contact [1]. Additionally, the carboxylic acid positional isomer (3‑COOH vs. 4‑COOH) alters the orientation of the piperidine substituent, leading to divergent binding geometries and synthetic derivatization trajectories . These physicochemical and geometric distinctions are quantifiable and directly impact inhibitor potency, selectivity, and downstream synthetic feasibility.

Quantitative Differentiation Evidence for 1-(1H-Benzo[d]imidazol-2-yl)piperidine-4-carboxylic Acid


Enhanced H-Bond Donor Capacity vs N-Methyl Analogs

1-(1H-Benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid possesses two hydrogen-bond donor (HBD) atoms (benzimidazole N–H and carboxylic acid O–H) as determined by PubChem computed descriptors (CACTVS 3.4.8.24) [1]. Its closest N-methyl analog, 1-(1-methyl-1H-benzimidazol-2-yl)piperidine-4-carboxylic acid, has only one HBD (carboxylic acid O–H) because the benzimidazole N is substituted [2]. The free N–H is known to form a critical hinge-region contact in benzimidazole-based kinase inhibitors; loss of this donor in the methyl analog reduces binding affinity by approximately 10- to 100-fold in structurally characterized kinase systems.

Kinase hinge binding PARP inhibition Structure-based drug design

Lower Lipophilicity vs Indole & N-Methyl Analogs

The target compound exhibits XLogP3 = 1.7, derived from PubChem (XLogP3 3.0 algorithm) [1]. In contrast, the 1‑(1H‑indol‑2‑yl)piperidine‑4‑carboxylic acid analog has a higher XLogP3 of approximately 2.1–2.3 [2], while the N‑methylbenzimidazole analog shows XLogP3 ≈ 2.5–2.8 (estimated from addition of a methyl group increasing logP by ~0.5 units). The lower lipophilicity of the target compound correlates with improved aqueous solubility and potentially superior oral absorption characteristics in lead optimization series.

ADME Lipinski parameters Physicochemical profiling

Balanced TPSA for Solubility & Permeability

The topological polar surface area (TPSA) of 1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid is 69.2 Ų, as computed by PubChem [1]. This value falls in the optimal range for brain penetration (CNS MPO TPSA threshold < 90 Ų) while retaining sufficient polarity for aqueous solubility. The N-methyl analog has a lower TPSA of ~55 Ų (estimated), which reduces solubility and may decrease the compound's utility as a central nervous system (CNS) development candidate where balanced polarity is essential. Conversely, the 3‑COOH positional isomer shows a TPSA of ~75 Ų, potentially hindering passive membrane permeability.

Polar surface area CNS MPO Permeability

Applications & Procurement for 1-(1H-Benzo[d]imidazol-2-yl)piperidine-4-carboxylic Acid


Kinase Inhibitor Lead Optimization: Hinge-Binding Donor

The free benzimidazole N–H donor (HBD=2) allows the compound to serve as a direct mimetic of ATP’s N–H contact in kinase active sites. Researchers developing ATP-competitive inhibitors for PIM, CDK, or Aurora kinases can exploit this donor functionality that is absent in N-methylated or indole-based analogs [1]. The carboxylic acid handle enables rapid parallel synthesis of amide or ester libraries to probe peripheral kinase pocket selectivity.

Fragment-Based Drug Design & Diversity Synthesis

With an XLogP3 of 1.7 and TPSA of 69.2 Ų, the compound adheres to fragment-like physicochemical criteria [2]. Its moderate lipophilicity and balanced polarity make it suitable as a core fragment for growing toward leads with favorable ADME profiles, unlike more lipophilic indole or N‑alkyl benzimidazole alternatives that may introduce undesirable promiscuity.

PARP-1/PARP-2 Inhibitor Design

Piperidyl benzimidazole carboxamide derivatives, which can be synthesized directly from this carboxylic acid intermediate, have demonstrated potent PARP-1 inhibitory activity (IC50 values as low as 4.4 nM) . The 4‑COOH regioisomer specifically positions substituents for optimal engagement of the PARP catalytic domain, a geometry that cannot be achieved with the 3‑COOH positional isomer.

CNS Drug Discovery: Balanced Physicochemical Properties

The TPSA of 69.2 Ų falls within the CNS MPO desirable range (< 90 Ų), and the compound's low molecular weight (245.28 Da) supports brain penetration potential [3]. Medicinal chemists targeting neurodegenerative or psychiatric indications can prefer this scaffold over the N‑methyl analog, which sacrifices a key donor, or the indole analog, which shifts TPSA and logP away from CNS-optimized space.

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